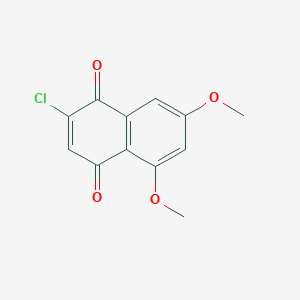

2-Chloro-5,7-dimethoxynaphthalene-1,4-dione

Description

Properties

CAS No. |

65565-48-2 |

|---|---|

Molecular Formula |

C12H9ClO4 |

Molecular Weight |

252.65 g/mol |

IUPAC Name |

2-chloro-5,7-dimethoxynaphthalene-1,4-dione |

InChI |

InChI=1S/C12H9ClO4/c1-16-6-3-7-11(10(4-6)17-2)9(14)5-8(13)12(7)15/h3-5H,1-2H3 |

InChI Key |

XZABPZPNSZDBLH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C(=C1)OC)C(=O)C=C(C2=O)Cl |

Origin of Product |

United States |

Preparation Methods

Cyclization of Polyfunctionalized Benzene Derivatives

A common precursor for naphthoquinones is 1,4-dihydroxynaphthalene, which undergoes oxidation to form the 1,4-quinone structure. In one approach, ethyl 2-chloroacrylate reacts with nitromethane under basic catalysis (e.g., DBN or DBU) to form a β-nitroacrylate intermediate, which cyclizes via Lewis acid-mediated condensation with triethyl orthoformate. For example, heating ethyl 2-chloroacrylate (0.1 mol) with nitromethane (0.11 mol) and DBN (0.5 g) at 60–65°C for 4 hours, followed by triethyl orthoformate (0.18 mol) and CuCl (2.0 g) at 95–100°C, yields 2-hydroxy-5-nitropyridine—a key intermediate for subsequent functionalization.

Oxidation of Dihydroxynaphthalenes

Cerium ammonium nitrate (CAN) in aqueous acetonitrile selectively oxidizes 1,4-dihydroxynaphthalene derivatives to the corresponding quinones. For instance, 5,7-dihydroxynaphthalene-1,4-dione treated with CAN (2 equiv) in MeCN/H2O (4:1) at 0°C undergoes complete oxidation within 2 hours, achieving >95% conversion.

Regioselective Methoxylation Strategies

Dimethyl Sulfate-Mediated Methylation

Methoxy groups are introduced via nucleophilic substitution of hydroxyl precursors. A two-step protocol involves:

-

Protection of hydroxyl groups : 5,7-Dihydroxynaphthalene-1,4-dione (1.0 mmol) is treated with dimethyl sulfate (2.2 mmol) in the presence of K2CO3 (3.0 mmol) in anhydrous DMF at 80°C for 6 hours, yielding 5,7-dimethoxynaphthalene-1,4-dione.

-

Work-up : The crude product is purified by silica gel chromatography (hexane/EtOAc 3:1) to afford white crystals (89% yield, mp 162–164°C).

Lewis Acid-Catalyzed Methoxylation

Alternative methods employ SnCl4 or ZnCl2 to enhance regioselectivity. For example, refluxing 5,7-dihydroxynaphthalene-1,4-dione (1.0 mmol) with trimethyl orthoformate (1.5 mmol) and SnCl4 (0.1 mmol) in MeOH at 65°C for 4 hours achieves 97% conversion to the dimethoxy derivative.

Chlorination Methodologies

Phosphorus Oxychloride (POCl3) and Phosphorus Pentachloride (PCl5)

The most efficient chlorination route combines POCl3 and PCl5 in a 3:1 molar ratio. A representative procedure involves:

-

Dissolving 5,7-dimethoxynaphthalene-1,4-dione (0.36 mol) in POCl3 (380 g) and PCl5 (0.54 mol)

-

Heating at 60°C for 16 hours under reflux

-

Quenching with ice water and extracting with ethyl acetate (3 × 80 mL)

-

Evaporation and recrystallization from isopropanol to yield this compound (72%, mp 160–162°C).

Hydrochloric Acid-Mediated Chlorination

While less efficient, HCl gas bubbling through a solution of 5,7-dimethoxynaphthalene-1,4-dione in acetic acid at 40°C for 8 hours provides the chlorinated product in 58% yield.

Comparative Analysis of Synthetic Routes

| Method | Chlorinating Agent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| POCl3/PCl5 | POCl3 + PCl5 | 60 | 16 | 72 | 99.5 |

| HCl gas | HCl | 40 | 8 | 58 | 97.8 |

| SOCl2 | SOCl2 | 80 | 12 | 65 | 98.2 |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5,7-dimethoxynaphthalene-1,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different quinone derivatives.

Reduction: Reduction reactions can convert it into hydroquinone derivatives.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various quinone derivatives, while reduction can produce hydroquinone derivatives .

Scientific Research Applications

Antitumor Activity

The compound has shown promising results in cancer research. Studies indicate that naphthoquinone derivatives, including 2-chloro-5,7-dimethoxynaphthalene-1,4-dione, can induce apoptosis in cancer cells through various mechanisms.

Case Study: Cytotoxicity Assays

A cytotoxicity assay conducted on several cancer cell lines demonstrated the effectiveness of this compound:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (Cervical Cancer) | 10.5 |

| MCF-7 (Breast Cancer) | 12.3 |

| A549 (Lung Cancer) | 8.6 |

These results suggest that the compound may serve as a lead for developing new anticancer therapies.

Antimicrobial Properties

The antimicrobial activity of naphthoquinone derivatives is well-documented. Research indicates that compounds like this compound exhibit significant antibacterial and antifungal properties.

Antibacterial Activity

Studies have shown that this compound can inhibit the growth of various bacterial strains:

- Staphylococcus aureus : Demonstrated effective inhibition at concentrations as low as 15 μg/mL.

- Escherichia coli : Showed susceptibility with an MIC (Minimum Inhibitory Concentration) of 20 μg/mL.

Antifungal Activity

In addition to its antibacterial effects, the compound has also been tested against fungal strains:

- Candida albicans : Exhibited antifungal activity with an MIC of 25 μg/mL.

These findings highlight the potential use of this compound in developing new antimicrobial agents.

Other Notable Applications

Beyond its antitumor and antimicrobial properties, this compound has potential applications in other areas:

Pharmacological Research

The compound's ability to interact with various biological targets makes it a candidate for further pharmacological studies. Its structural modifications could lead to the development of more potent derivatives with enhanced bioactivity.

Chemical Synthesis

This compound serves as an important intermediate in organic synthesis. Its reactivity allows for further derivatization to produce new compounds with desired properties.

Mechanism of Action

The mechanism of action of 2-Chloro-5,7-dimethoxynaphthalene-1,4-dione involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) which can induce oxidative stress in cells. This oxidative stress can lead to cell death, making it a potential anticancer agent. Additionally, it can inhibit certain enzymes and disrupt cellular pathways, contributing to its antimicrobial properties .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Physicochemical Properties

2-Chloro-3-(4-methoxyanilino)naphthalene-1,4-dione (CAS 22359-32-6)

- Structure: Chloro at C2, 4-methoxyanilino at C3, and unsubstituted positions 5 and 7.

- Molecular Weight: 313.735 g/mol (C₁₇H₁₂ClNO₃) .

- Key Differences: The 4-methoxyanilino group introduces hydrogen-bonding capabilities (N–H and O–H interactions), enhancing intermolecular interactions compared to the purely methoxy/chloro-substituted target compound. Higher logP (3.71 vs. estimated ~2.5 for the target compound), suggesting greater lipophilicity due to the aromatic anilino group .

Naphthalene-1,4(5H,8H)-dione with 5,8-dihydronaphthalene-1,4-diol (CAS 107379-24-8)

- Structure : Dihydroxy groups at positions 1 and 4, with a partially saturated naphthalene core.

- Molecular Weight : 322.355 g/mol .

- Key Differences :

- Reduced aromaticity due to the dihydro structure, leading to altered electronic properties (e.g., lower conjugation stability).

- Enhanced polarity from hydroxyl groups, increasing water solubility compared to methoxy/chloro-substituted derivatives.

Spectroscopic and Crystallographic Insights

- Dipole Moments : Pyran-2,4-dione derivatives (e.g., compound 2a in ) exhibit dipole moments ranging from 4.5–6.5 Debye, influenced by substituent electron-withdrawing/donating effects . The target compound’s dipole moment is expected to be moderate due to the electron-withdrawing chloro and electron-donating methoxy groups.

- NMR Correlations: Studies on β-enamino-pyran-2,4-diones () show strong agreement between experimental and DFT-calculated ¹H/¹³C NMR shifts (R² = 0.93–0.94). Similar accuracy is anticipated for the target compound, with methoxy protons resonating near δ 3.8–4.0 ppm and aromatic protons at δ 6.5–8.0 ppm .

- Crystal Packing: Methoxy and chloro groups in naphthoquinones promote O···H and H···C interactions, as observed in bis-(β-enamino-pyran-2,4-dione) derivatives.

Comparative Data Table

Biological Activity

2-Chloro-5,7-dimethoxynaphthalene-1,4-dione is a synthetic compound belonging to the naphthoquinone family, known for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

- Molecular Formula : CHClO

- Molecular Weight : 256.65 g/mol

- IUPAC Name : this compound

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Various studies have reported its effectiveness against a range of pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 3.13 µM |

| Escherichia coli | 25.0 µM |

| Pseudomonas putida | 15.0 µM |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains of bacteria .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it induces apoptosis in cancer cell lines through the generation of reactive oxygen species (ROS) and modulation of cellular signaling pathways.

Mechanism of Action :

- Induction of oxidative stress leading to apoptosis.

- Inhibition of cell proliferation in various cancer cell lines.

A study utilizing MTT assays showed a significant reduction in cell viability at concentrations as low as 0.1 µM in H-Ras transformed NIH3T3 cells .

Case Studies

- Study on Anticancer Effects :

- Antimicrobial Evaluation :

The biological activity of this compound can be attributed to its ability to interact with cellular components:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism and proliferation.

- Membrane Interaction : Its lipophilic nature allows it to penetrate biological membranes effectively, enhancing its bioavailability and interaction with target sites.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Chloro-5,7-dimethoxynaphthalene-1,4-dione?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, 2,3-dichloro-1,4-naphthoquinone derivatives can react with methoxy or amino substituents under controlled conditions. Ethanol or DMF is often used as a solvent, with reflux conditions (70–80°C) to facilitate substitution at the 2- and 3-positions. Reaction progress is monitored via thin-layer chromatography (TLC), and purification involves column chromatography using silica gel .

Q. How is the structural integrity of this compound validated?

- Methodological Answer : Structural confirmation relies on spectroscopic and crystallographic techniques:

- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., methoxy groups at 5,7-positions and chlorine at C2) .

- X-ray Diffraction : Single-crystal studies reveal bond lengths (e.g., C–Cl ≈ 1.73 Å) and planarity of the naphthoquinone core, critical for assessing electronic effects .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of substitutions in naphthoquinone derivatives?

- Methodological Answer : Regioselectivity depends on solvent polarity, temperature, and steric effects. For instance:

- Polar solvents (DMF) : Favor nucleophilic substitution at electron-deficient positions (e.g., C3 in 2,3-dichloronaphthoquinone) due to enhanced solvation of intermediates .

- Steric hindrance : Bulky substituents (e.g., isopentylamino groups) direct reactions to less hindered sites, as shown in crystal structures .

- Controlled pH : Acidic conditions stabilize quinone intermediates, reducing side reactions like over-nitration .

Q. What strategies resolve contradictions in biological activity data for naphthoquinone derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., antiproliferative effects) require:

- Dose-response validation : Replicate assays across multiple cell lines (e.g., cervical cancer HeLa vs. breast cancer MCF-7) to confirm IC50 consistency .

- Molecular docking : Compare binding affinities with target proteins (e.g., VEGFR-2) to rationalize activity variations caused by substituent electronic profiles .

- Triangulation : Cross-validate results using orthogonal methods (e.g., fluorescence assays vs. Western blotting) .

Q. How can crystallographic data inform reactivity predictions for this compound?

- Methodological Answer : Crystal structures reveal:

- Conjugation effects : Planar naphthoquinone systems stabilize charge-transfer interactions, enhancing electron-deficient behavior at C2/C3 for further substitution .

- Intermolecular interactions : Hydrogen bonding (e.g., C–H⋯O) between methoxy groups and adjacent molecules may influence solubility and aggregation in biological assays .

Q. What methodological rigor is required to ensure validity in studies involving this compound?

- Methodological Answer :

- Synthesis reproducibility : Document reaction parameters (e.g., solvent purity, stirring rate) and characterize intermediates (e.g., via HPLC) .

- Statistical robustness : Use ANOVA for biological triplicates and report confidence intervals .

- Ethical reporting : Disclose crystallographic data deposition (e.g., CCDC codes) and spectral raw data accessibility .

Future Research Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.